molecular formula C24H24ClN3OS B11095436 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11095436
M. Wt: 438.0 g/mol
InChI Key: OOWZMJIXJWJKPJ-UHFFFAOYSA-N
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Description

2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(4-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes a quinoline backbone, a thienyl group, and a chlorophenyl group

Preparation Methods

The synthesis of 2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(4-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions .

Chemical Reactions Analysis

2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(4-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

Scientific Research Applications

2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(4-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(4-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar compounds to 2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(4-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include:

The uniqueness of 2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-1-(4-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H24ClN3OS

Molecular Weight

438.0 g/mol

IUPAC Name

2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H24ClN3OS/c1-24(2,3)20-12-11-19(30-20)21-16(13-26)23(27)28(15-9-7-14(25)8-10-15)17-5-4-6-18(29)22(17)21/h7-12,21H,4-6,27H2,1-3H3

InChI Key

OOWZMJIXJWJKPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N

Origin of Product

United States

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